molecular formula C10H10N2O2S2 B11861894 N-cyclopropylbenzo[d]thiazole-2-sulfonamide

N-cyclopropylbenzo[d]thiazole-2-sulfonamide

Cat. No.: B11861894
M. Wt: 254.3 g/mol
InChI Key: UQPQZWZQBLAFPV-UHFFFAOYSA-N
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Description

N-cyclopropylbenzo[d]thiazole-2-sulfonamide is a heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group and a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylbenzo[d]thiazole-2-sulfonamide typically involves the reaction of benzothiazole derivatives with sulfonamide precursors. One common method includes the cyclization of 2-aminobenzenethiol with cyclopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylbenzo[d]thiazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropylbenzo[d]thiazole-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropylbenzo[d]thiazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropylbenzo[d]thiazole-2-sulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

N-cyclopropyl-1,3-benzothiazole-2-sulfonamide

InChI

InChI=1S/C10H10N2O2S2/c13-16(14,12-7-5-6-7)10-11-8-3-1-2-4-9(8)15-10/h1-4,7,12H,5-6H2

InChI Key

UQPQZWZQBLAFPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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